molecular formula C9H12N2O B1661312 (S)-1-(pyridin-2-yl)pyrrolidin-3-ol CAS No. 895588-71-3

(S)-1-(pyridin-2-yl)pyrrolidin-3-ol

Cat. No. B1661312
CAS RN: 895588-71-3
M. Wt: 164.20
InChI Key: JAVUBKWZTRFGDS-QMMMGPOBSA-N
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Description

(S)-1-(pyridin-2-yl)pyrrolidin-3-ol, also known as PYP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PYP is a chiral molecule that possesses a pyrrolidine ring and a pyridine ring, making it an interesting target for synthesis and research.

Mechanism of Action

The exact mechanism of action of (S)-1-(pyridin-2-yl)pyrrolidin-3-ol is not fully understood, but it is believed to interact with various receptors and enzymes in the body. (S)-1-(pyridin-2-yl)pyrrolidin-3-ol has been shown to bind to nicotinic acetylcholine receptors, which are involved in neurotransmission and have been implicated in various diseases, including Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
(S)-1-(pyridin-2-yl)pyrrolidin-3-ol has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase activity, and the activation of the immune system. Additionally, (S)-1-(pyridin-2-yl)pyrrolidin-3-ol has been shown to have antioxidant and anti-inflammatory properties, which could potentially be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-1-(pyridin-2-yl)pyrrolidin-3-ol is its high enantioselectivity, which makes it suitable for various research applications. Additionally, (S)-1-(pyridin-2-yl)pyrrolidin-3-ol is relatively easy to synthesize, making it accessible to researchers. However, one limitation of (S)-1-(pyridin-2-yl)pyrrolidin-3-ol is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving (S)-1-(pyridin-2-yl)pyrrolidin-3-ol. One area of interest is the development of new drugs based on (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, particularly for the treatment of Alzheimer's disease and other neurological disorders. Additionally, (S)-1-(pyridin-2-yl)pyrrolidin-3-ol could be further studied for its potential use in the development of new materials and catalysts. Finally, more research is needed to fully understand the mechanism of action of (S)-1-(pyridin-2-yl)pyrrolidin-3-ol and its potential applications in various fields.
In conclusion, (S)-1-(pyridin-2-yl)pyrrolidin-3-ol is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (S)-1-(pyridin-2-yl)pyrrolidin-3-ol and its applications in various fields.

Scientific Research Applications

(S)-1-(pyridin-2-yl)pyrrolidin-3-ol has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (S)-1-(pyridin-2-yl)pyrrolidin-3-ol has been identified as a potential drug target due to its ability to interact with various receptors and enzymes in the body. Additionally, (S)-1-(pyridin-2-yl)pyrrolidin-3-ol has been studied for its potential use in the development of new materials, such as polymers and liquid crystals.

properties

IUPAC Name

(3S)-1-pyridin-2-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-8-4-6-11(7-8)9-3-1-2-5-10-9/h1-3,5,8,12H,4,6-7H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVUBKWZTRFGDS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401293943
Record name (3S)-1-(2-Pyridinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(pyridin-2-yl)pyrrolidin-3-ol

CAS RN

895588-71-3
Record name (3S)-1-(2-Pyridinyl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895588-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-1-(2-Pyridinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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